molecular formula C11H13NO B2395207 2-(4-Propan-2-ylphenoxy)acetonitrile CAS No. 201284-91-5

2-(4-Propan-2-ylphenoxy)acetonitrile

Cat. No.: B2395207
CAS No.: 201284-91-5
M. Wt: 175.231
InChI Key: DRSXSFPUJHXTFC-UHFFFAOYSA-N
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Description

2-(4-Propan-2-ylphenoxy)acetonitrile is an organic compound characterized by the presence of a phenoxy group substituted with a propan-2-yl group and an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propan-2-ylphenoxy)acetonitrile typically involves the reaction of 4-isopropylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Propan-2-ylphenoxy)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of phenolic oxides.

    Reduction: Conversion to 2-(4-Propan-2-ylphenoxy)ethylamine.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-Propan-2-ylphenoxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Propan-2-ylphenoxy)acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the phenoxy group can engage in aromatic interactions. These interactions can influence various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)acetonitrile
  • 2-(4-Ethylphenoxy)acetonitrile
  • 2-(4-Tert-butylphenoxy)acetonitrile

Comparison

Compared to its similar compounds, 2-(4-Propan-2-ylphenoxy)acetonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

2-(4-propan-2-ylphenoxy)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(2)10-3-5-11(6-4-10)13-8-7-12/h3-6,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSXSFPUJHXTFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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